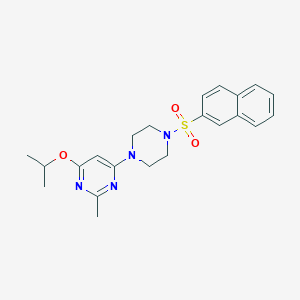

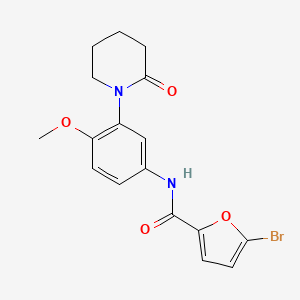

![molecular formula C24H22N4O6S B2809993 ethyl 2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate CAS No. 958963-34-3](/img/structure/B2809993.png)

ethyl 2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

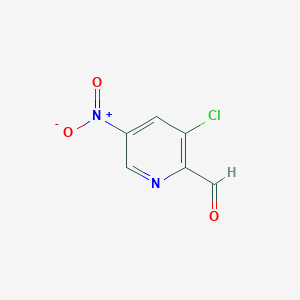

The compound contains several functional groups including a benzodioxole, an imidazoquinazolinone, and a thioacetate group. The benzodioxole group is a type of aromatic ether that is often found in pharmaceuticals and natural products . The imidazoquinazolinone is a fused heterocyclic compound that could potentially have interesting biological activities . The thioacetate group is a type of sulfur-containing ester that could be involved in various chemical reactions.

Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, the functional groups present suggest that it could undergo a variety of reactions. For example, the thioacetate group could undergo hydrolysis to form a thiol and acetic acid. The imidazoquinazolinone ring could potentially participate in nucleophilic substitution reactions .Scientific Research Applications

Anticancer Activity

The compound’s structure is similar to a series of 1-benzo [1,3]dioxol-5-yl-indoles that have been synthesized and evaluated for their anticancer activity against various cancer cell lines . These compounds have shown promising results, with some causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells .

Antiproliferative Activity

The compound could potentially have antiproliferative activity. Similar compounds have been evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .

Structure-Activity Relationship Studies

The compound could be used in structure-activity relationship studies to develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

4. Selectivity Between Cancer Cells and Normal Cells Compounds with similar structures have exhibited good selectivity between cancer cells and normal cells . This suggests that the compound could potentially be used in targeted cancer therapies.

Microtubule-Targeting Agents

The compound’s structure is similar to indole-based antitubulin agents, which cause mitotic blockade and cell apoptosis by modulating microtubule assembly . This suggests that the compound could potentially be used as a microtubule-targeting agent.

Synthesis of More Active Analogs

The compound could serve as a template for further optimization to afford more active analogs . This could lead to the development of more potent anticancer agents.

Mechanism of Action

Target of Action

Similar compounds have been reported to targetmicrotubules and their component protein, tubulin . Tubulin is a critical component of the cell’s cytoskeleton and plays a vital role in cell division .

Mode of Action

They achieve this by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Biochemical Pathways

The compound likely affects the cell cycle and apoptosis pathways . In the cell cycle, it may cause arrest at the S phase . In the apoptosis pathway, it may induce programmed cell death . The exact biochemical pathways and their downstream effects need further investigation.

Result of Action

The compound’s action results in cell cycle arrest and the induction of apoptosis . This can lead to a decrease in the proliferation of cancer cells, thereby exhibiting anticancer activity .

properties

IUPAC Name |

ethyl 2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O6S/c1-2-32-21(30)12-35-24-27-16-6-4-3-5-15(16)22-26-17(23(31)28(22)24)10-20(29)25-11-14-7-8-18-19(9-14)34-13-33-18/h3-9,17H,2,10-13H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSYXKDOBZNVIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC(=O)NCC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

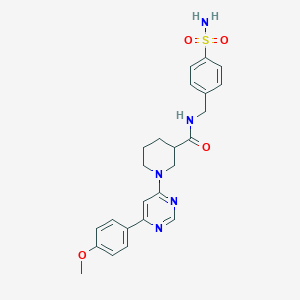

![2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2809917.png)

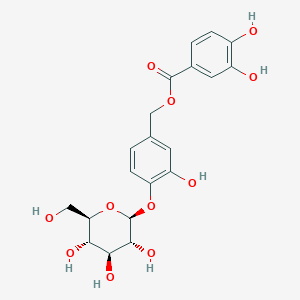

![Methyl 4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]benzoate](/img/structure/B2809919.png)

![6-Benzyl-2-(phenylmethoxycarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2809920.png)

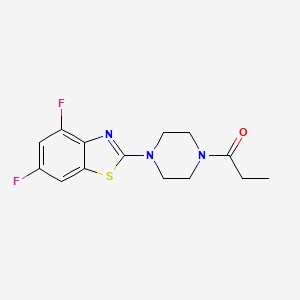

![Ethyl 3-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2809925.png)

![8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B2809926.png)